molecular formula C20H12FNO3S B11568371 N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide

Cat. No.: B11568371
M. Wt: 365.4 g/mol
InChI Key: YGILIMIPSIYLBI-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide is a complex organic compound with a molecular formula of C20H12FNO4 This compound is characterized by the presence of a fluorobenzoyl group, a benzofuran ring, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-fluorobenzoyl chloride with 1-benzofuran-3-ylamine to form the intermediate N-(4-fluorobenzoyl)-1-benzofuran-3-ylamine. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide is unique due to the presence of the thiophene carboxamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H12FNO3S

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide

InChI

InChI=1S/C20H12FNO3S/c21-13-9-7-12(8-10-13)18(23)19-17(14-4-1-2-5-15(14)25-19)22-20(24)16-6-3-11-26-16/h1-11H,(H,22,24)

InChI Key

YGILIMIPSIYLBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=CS4

Origin of Product

United States

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